3-[[ethyl-[(3S,4R)-4-hydroxyoxolan-3-yl]amino]methyl]-N-(1-methyltriazol-4-yl)benzamide
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Overview
Description
3-[[ethyl-[(3S,4R)-4-hydroxyoxolan-3-yl]amino]methyl]-N-(1-methyltriazol-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a triazole ring and a hydroxyoxolane moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[ethyl-[(3S,4R)-4-hydroxyoxolan-3-yl]amino]methyl]-N-(1-methyltriazol-4-yl)benzamide typically involves multiple steps, including the formation of the hydroxyoxolane ring, the triazole ring, and the final coupling with the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to meet the demand for high-quality material.
Chemical Reactions Analysis
Types of Reactions
3-[[ethyl-[(3S,4R)-4-hydroxyoxolan-3-yl]amino]methyl]-N-(1-methyltriazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the oxolane ring can be oxidized to form ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form different nitrogen-containing compounds.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions on the benzamide core can introduce various functional groups.
Scientific Research Applications
3-[[ethyl-[(3S,4R)-4-hydroxyoxolan-3-yl]amino]methyl]-N-(1-methyltriazol-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[[ethyl-[(3S,4R)-4-hydroxyoxolan-3-yl]amino]methyl]-N-(1-methyltriazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-4-hydroxyoxolan-3-yl derivatives: Compounds with similar oxolane rings but different substituents.
N-methyltriazol-4-yl benzamides: Compounds with similar triazole and benzamide cores but different side chains.
Uniqueness
3-[[ethyl-[(3S,4R)-4-hydroxyoxolan-3-yl]amino]methyl]-N-(1-methyltriazol-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research.
Properties
IUPAC Name |
3-[[ethyl-[(3S,4R)-4-hydroxyoxolan-3-yl]amino]methyl]-N-(1-methyltriazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-3-22(14-10-25-11-15(14)23)8-12-5-4-6-13(7-12)17(24)18-16-9-21(2)20-19-16/h4-7,9,14-15,23H,3,8,10-11H2,1-2H3,(H,18,24)/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJADZRAIOLLVNF-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C(=O)NC2=CN(N=N2)C)C3COCC3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)C(=O)NC2=CN(N=N2)C)[C@H]3COC[C@@H]3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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